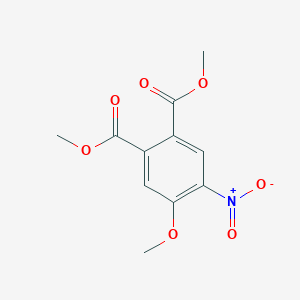

Dimethyl 4-methoxy-5-nitrophthalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 4-methoxy-5-nitrobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO7/c1-17-9-5-7(11(14)19-3)6(10(13)18-2)4-8(9)12(15)16/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGASGVVPYSDBEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743542 | |

| Record name | Dimethyl 4-methoxy-5-nitrobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856806-20-7 | |

| Record name | Dimethyl 4-methoxy-5-nitrobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimethyl 4-methoxy-5-nitrophthalate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Dimethyl 4-methoxy-5-nitrophthalate

Introduction

This compound is a substituted aromatic dicarboxylate ester. Its structure, featuring a nitro group, a methoxy group, and two methyl ester functionalities on a benzene ring, makes it a highly valuable and versatile intermediate in advanced organic synthesis. For researchers in medicinal chemistry and materials science, this compound serves as a pivotal building block for constructing more complex molecular architectures. The strategic placement of its functional groups allows for a wide range of chemical transformations, enabling the synthesis of novel pharmaceutical agents, functional dyes, and specialized polymers. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safe handling protocols, tailored for professionals in chemical research and drug development.

Identification and Nomenclature

Correctly identifying a chemical entity is the foundation of safe and reproducible science. This compound is cataloged under several identifiers across chemical databases.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | dimethyl 4-methoxy-5-nitrobenzene-1,2-dicarboxylate | [1][2] |

| Common Name | This compound | [1][2] |

| CAS Number | 856806-20-7 | [1][3][4] |

| Molecular Formula | C₁₁H₁₁NO₇ | [1][2] |

| Molecular Weight | 269.21 g/mol | [1] |

| InChI Key | ZGASGVVPYSDBEA-UHFFFAOYSA-N |

Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and reaction conditions. While comprehensive experimental data for this specific molecule is not widely published, known properties and data from closely related analogs are summarized below.

Table 2: Physicochemical Data

| Property | Value | Notes |

| Physical State | Expected to be a solid at room temperature. | Based on analogous structures like Dimethyl 4-nitrophthalate.[5] |

| Melting Point | Not reported. | Dimethyl 4-nitrophthalate, a related compound, has a melting point of 64-66 °C.[5] |

| Boiling Point | Not reported. | High boiling point expected due to molecular weight and polarity. |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, Ethyl Acetate, Dichloromethane). | Phthalate esters are generally soluble in organic solvents.[6] |

| Storage Temperature | Room Temperature |

Synthesis and Mechanistic Insights

The synthesis of this compound is not explicitly detailed in publicly accessible literature. However, a logical and efficient synthetic route can be designed based on well-established organic chemistry principles, such as the electrophilic nitration of an aromatic precursor.

Proposed Synthetic Pathway: Electrophilic Nitration

The most direct approach involves the nitration of Dimethyl 4-methoxyphthalate. The methoxy group is a strong activating, ortho-, para- director, while the two ester groups are deactivating, meta- directors. The C5 position is ortho to the powerful methoxy director and meta to both ester groups, making it the most electronically favorable site for nitration.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for the nitration of activated aromatic systems and should be optimized for safety and yield.

-

Reactor Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add Dimethyl 4-methoxyphthalate (1.0 eq).

-

Dissolution: Dissolve the starting material in concentrated sulfuric acid (H₂SO₄) at 0 °C. The acid acts as both the solvent and a catalyst. Maintaining a low temperature is critical to prevent over-nitration and side reactions.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid in a separate vessel, pre-chilled to 0 °C. Add this mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Stir the mixture at 0-5 °C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the reaction and precipitates the solid product.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Chemical Reactivity and Key Transformations

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine (aniline derivative) using various reagents, such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd-C), or sodium dithionite (Na₂S₂O₄). This transformation is fundamental for introducing a nucleophilic amino group, which is a common precursor in the synthesis of heterocyclic compounds and amides used in drug development.

-

Hydrolysis of Esters: The two methyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid under either acidic or basic conditions. This diacid can then be used to form polymers, salts, or be converted into other functional groups like acid chlorides or amides.

Caption: Primary reaction pathways for this compound.

Applications in Research and Development

While specific, large-scale applications are not widely documented, the structure of this compound makes it an ideal precursor for several research areas:

-

Pharmaceutical Synthesis: The corresponding aniline derivative (after nitro reduction) is a valuable scaffold for building molecules with potential biological activity. The substitution pattern is suitable for creating kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics.

-

Materials Science: As a nitrophthalate derivative, it can be used in the synthesis of high-performance polymers, dyes, and pigments.[6] The functional groups allow for polymerization or for covalent attachment to other substrates.

-

Fragment-Based Drug Discovery (FBDD): This molecule can serve as a chemical fragment for screening against biological targets. Its defined chemical handles (nitro, methoxy, esters) allow for systematic elaboration into more potent lead compounds.

Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally similar nitroaromatic esters provides a strong basis for safe handling procedures.

General Hazards:

-

May cause skin, eye, and respiratory irritation.

-

Harmful if swallowed or inhaled.

Table 3: Recommended Safety and Handling Protocols

| Aspect | Recommendation | Rationale |

| Ventilation | Handle in a well-ventilated area or a chemical fume hood. | To minimize inhalation of dust or vapors. |

| Personal Protective Equipment (PPE) | - Nitrile gloves- Safety glasses with side shields or goggles- Lab coat | To prevent skin and eye contact. |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | Immediate dilution and flushing are key to minimizing eye damage. |

| First Aid (Skin) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. | To remove the chemical from the skin surface and prevent absorption. |

| First Aid (Ingestion/Inhalation) | Move to fresh air. Do NOT induce vomiting. Seek immediate medical attention. | To prevent aspiration and ensure professional medical evaluation. |

| Storage | Store in a tightly closed container in a cool, dry, dark place away from incompatible materials like strong oxidizing agents. | To maintain chemical stability and prevent hazardous reactions. |

Spectroscopic Characterization (Predicted)

Experimental spectra are not publicly available. The following are predicted ¹H and ¹³C NMR chemical shifts based on the compound's structure and data from similar molecules.[7]

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.5-8.0 ppm (s, 1H): Aromatic proton (C6-H), deshielded by the adjacent nitro group.

-

δ ~7.0-7.5 ppm (s, 1H): Aromatic proton (C3-H).

-

δ ~3.9-4.1 ppm (s, 3H): Methoxy group protons (-OCH₃).

-

δ ~3.8-4.0 ppm (s, 6H): Two equivalent or nearly equivalent methyl ester protons (-COOCH₃). A slight difference in their chemical environment might lead to two separate singlets.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~165-170 ppm (2C): Carbonyl carbons of the two ester groups.

-

δ ~150-160 ppm (1C): Aromatic carbon attached to the methoxy group (C4).

-

δ ~140-150 ppm (1C): Aromatic carbon attached to the nitro group (C5).

-

δ ~110-135 ppm (4C): Remaining four aromatic carbons.

-

δ ~55-60 ppm (1C): Methoxy carbon.

-

δ ~50-55 ppm (2C): Methyl ester carbons.

-

-

Infrared (IR) Spectroscopy: Expected to show strong characteristic peaks for C=O stretching (esters) at ~1720-1740 cm⁻¹, asymmetric and symmetric N-O stretching (nitro group) at ~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹ respectively, and C-O stretching (ether and ester) at ~1000-1300 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 269.21, corresponding to the molecular weight.

Conclusion

This compound is a strategically functionalized aromatic compound with significant potential as an intermediate in diverse fields of chemical synthesis. Its predictable reactivity, centered on the nitro and ester groups, allows for its incorporation into complex molecules targeted for pharmaceutical and material science applications. While detailed experimental data is sparse, its properties and behavior can be reliably inferred from established chemical principles and data on analogous compounds. Adherence to stringent safety protocols is essential when handling this and related nitroaromatic compounds.

References

- 1. molecularinfo.com [molecularinfo.com]

- 2. molecularinfo.com [molecularinfo.com]

- 3. 42590-00-1(Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate) | Kuujia.com [kuujia.com]

- 4. This compound | 856806-20-7 [amp.chemicalbook.com]

- 5. Dimethyl 4-nitrophthalate | CAS#:610-22-0 | Chemsrc [chemsrc.com]

- 6. Buy Dimethyl 4-methyl-5-nitrophthalate (EVT-8550474) | 167992-81-6 [evitachem.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to Dimethyl 4-methoxy-5-nitrophthalate

CAS Number: 856806-20-7 Molecular Formula: C₁₁H₁₁NO₇ Molecular Weight: 269.21 g/mol

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of Dimethyl 4-methoxy-5-nitrophthalate, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into the compound's synthesis, characterization, and potential applications, offering field-proven insights and detailed methodologies.

Introduction and Strategic Importance

This compound is a highly functionalized aromatic compound. Its structure, featuring a methoxy group, a nitro group, and two methyl ester functionalities on a benzene ring, makes it a valuable and versatile building block in organic synthesis. The specific arrangement of these groups allows for a range of chemical transformations, positioning it as a strategic intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.

The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and serves as a precursor for an amino group, which is a common feature in many active pharmaceutical ingredients (APIs). The methoxy group, an electron-donating group, also modulates the electronic properties of the ring and can be a key pharmacophoric element or a handle for further functionalization. The two methyl ester groups provide sites for hydrolysis, amidation, or other modifications to build molecular complexity.

Synthesis of this compound: A Plausible and Detailed Protocol

While specific literature detailing the synthesis of this compound is not abundant, a robust and logical synthetic route can be devised based on established principles of electrophilic aromatic substitution. The most direct approach involves the nitration of a readily available precursor, Dimethyl 4-methoxyphthalate.

Retrosynthetic Analysis and Strategic Considerations

The synthesis hinges on the regioselective introduction of a nitro group onto the Dimethyl 4-methoxyphthalate backbone. The directing effects of the existing substituents—the methoxy group and the two methyl ester groups—are the critical factors governing the outcome of the nitration reaction.

-

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.

-

Dimethyl Ester Groups (-COOCH₃): These are deactivating, meta-directing groups, withdrawing electron density from the ring.

The position of nitration will be determined by the interplay of these directing effects. The strongly activating ortho, para-directing methoxy group will dominate, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The positions ortho to the methoxy group are C3 and C5. The C3 position is sterically hindered by the adjacent ester group at C2. Therefore, the electrophilic attack is most likely to occur at the less sterically hindered C5 position, leading to the desired product.

Caption: Retrosynthetic approach for this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, designed with safety and efficiency in mind.

Step 1: Synthesis of the Precursor, Dimethyl 4-methoxyphthalate

The precursor can be synthesized from 4-methoxyphthalic acid through Fischer esterification.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphthalic acid (10.0 g, 51.0 mmol) and methanol (100 mL).

-

Acid Catalysis: Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Dimethyl 4-methoxyphthalate as an oil or low-melting solid.

Step 2: Nitration of Dimethyl 4-methoxyphthalate

-

Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Dimethyl 4-methoxyphthalate (5.0 g, 22.3 mmol) in concentrated sulfuric acid (20 mL) at 0 °C (ice bath).

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.6 mL, ~33.5 mmol) to concentrated sulfuric acid (5 mL) at 0 °C.

-

Addition: Add the nitrating mixture dropwise to the solution of Dimethyl 4-methoxyphthalate, maintaining the reaction temperature between 0 and 5 °C.

-

Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Quenching: Carefully pour the reaction mixture onto crushed ice (~100 g) with vigorous stirring.

-

Isolation: The solid product, this compound, will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value | Source |

| CAS Number | 856806-20-7 | [Commercial Suppliers] |

| Molecular Formula | C₁₁H₁₁NO₇ | [Commercial Suppliers] |

| Molecular Weight | 269.21 g/mol | [Calculated] |

| Appearance | Expected to be a pale yellow solid | [General observation for similar compounds] |

| Purity | >95% (typical for commercial grades) | [1] |

Spectroscopic Data (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the ester and methoxy groups. The two aromatic protons will appear as singlets due to their isolated positions. The chemical shifts will be influenced by the electronic effects of the substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for all 11 carbon atoms in the molecule, including the carbonyl carbons of the ester groups, the aromatic carbons, and the methyl carbons.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 269. Common fragmentation patterns for phthalate esters include the loss of a methoxy group (-OCH₃) or a methyl carboxylate group (-COOCH₃).[1][4]

Applications in Drug Discovery and Development

Nitroaromatic compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals.[5] The title compound, with its unique substitution pattern, is a promising scaffold for the development of novel therapeutic agents.

Precursor to Amino Derivatives

The nitro group can be readily reduced to an amino group, a key functional group in many biologically active molecules. This transformation opens up a vast chemical space for further derivatization, such as amide bond formation, sulfonylation, and reductive amination, to generate libraries of compounds for high-throughput screening.

Scaffold for Bioactive Molecules

The core structure of this compound can be found in or is related to various classes of compounds with potential therapeutic applications:

-

Enzyme Inhibitors: The phthalate backbone can be modified to fit into the active sites of enzymes implicated in various diseases.

-

Hypoxia-Activated Prodrugs: The nitro group can be utilized in the design of prodrugs that are selectively activated in the hypoxic environment of solid tumors.[3]

-

Anti-inflammatory Agents: Phthalate derivatives have been explored for their anti-inflammatory properties.

Caption: Role in drug discovery workflow.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. As with all nitroaromatic compounds, it should be treated as potentially hazardous. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery. Its well-defined structure and the presence of multiple functional groups offer a versatile platform for the creation of novel and complex molecules. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further exploration of its applications in the development of new therapeutic agents.

References

An In-Depth Technical Guide to the Synthesis of Dimethyl 4-Methoxy-5-nitrophthalate

Introduction

Dimethyl 4-methoxy-5-nitrophthalate is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of various complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its specific functionalization—featuring ester, ether, and nitro groups on a benzene ring—makes it a versatile building block for further chemical transformations.

This guide provides a comprehensive, in-depth exploration of the synthesis of this compound from its precursor, dimethyl 4-methoxyphthalate. We will delve into the underlying reaction mechanism, present a detailed and field-tested experimental protocol, emphasize critical safety considerations, and outline methods for purification and characterization. This document is intended for researchers, chemists, and drug development professionals who require a robust and reliable method for preparing this compound.

Part 1: The Theoretical Foundation - Electrophilic Aromatic Substitution

The conversion of dimethyl 4-methoxyphthalate to its 5-nitro derivative is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The core of this transformation involves the replacement of a hydrogen atom on the aromatic ring with a nitro group (-NO₂). The entire process can be understood through three fundamental steps.[3]

-

Generation of the Electrophile: The reaction requires a potent electrophile, the nitronium ion (NO₂⁺). This species is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid.[4][5] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive, linear nitronium ion.[5]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

-

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π system of the benzene ring attacks the nitronium ion.[2] This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Restoration of Aromaticity: A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom bearing the new nitro group.[2] This regenerates the aromatic π system, yielding the final nitro-substituted product.

Directing Effects of Substituents

The starting material, dimethyl 4-methoxyphthalate, has three substituents on the benzene ring:

-

A Methoxy Group (-OCH₃) at C4: This is a powerful activating group due to its ability to donate electron density to the ring via resonance. It is a strong ortho, para-director.

-

Two Methoxycarbonyl Groups (-COOCH₃) at C1 and C2: These are deactivating groups because they withdraw electron density from the ring. They are meta-directors.

The position of the incoming nitro group is determined by the interplay of these directing effects. The potent activating and directing power of the methoxy group dominates. It directs the electrophile to the positions ortho and para to it. The para position (C1) is already substituted. The two ortho positions are C3 and C5. Position C5 is strongly favored due to reduced steric hindrance compared to position C3, which is crowded between two ester groups. Therefore, nitration occurs regioselectively at the C5 position.

Reaction Mechanism Diagram

A visual representation of the electrophilic aromatic substitution mechanism is provided below.

Caption: The three-step mechanism of electrophilic aromatic nitration.

Part 2: The Experimental Protocol

CRITICAL SAFETY PRECAUTIONS

Nitration reactions are inherently hazardous and must be treated with extreme caution.[6] The combination of concentrated nitric and sulfuric acids creates a highly corrosive and powerfully oxidizing mixture.[7][8]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-retardant lab coat.[7][9]

-

Ventilation: All operations must be conducted inside a certified chemical fume hood to prevent inhalation of toxic and corrosive fumes.[7][10]

-

Exothermic Reaction: The reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction, which could lead to an explosion.[6] Always use an ice/salt bath for cooling and add reagents slowly.

-

Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower.[7][8] Have a spill kit containing a neutralizer, such as sodium bicarbonate or calcium carbonate, readily available.[10]

-

Quenching: The quenching of the reaction mixture on ice must be done slowly and carefully to manage the heat generated from the dilution of strong acids.

Reagents and Materials

| Reagent/Material | Grade | Supplier Example |

| Dimethyl 4-methoxyphthalate | ≥98% Purity | Sigma-Aldrich |

| Concentrated Sulfuric Acid (H₂SO₄) | 98% ACS Reagent | Fisher Scientific |

| Concentrated Nitric Acid (HNO₃) | 70% ACS Reagent | VWR |

| Crushed Ice | ||

| Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | |

| Methanol (for recrystallization) | ACS Reagent Grade | |

| Round-bottom flask (250 mL) | ||

| Magnetic stirrer and stir bar | ||

| Dropping funnel | ||

| Ice/salt bath | ||

| Büchner funnel and filter flask | ||

| Filter paper |

Step-by-Step Synthesis Procedure

-

Preparation of the Nitrating Mixture:

-

In a 100 mL beaker cooled in an ice/salt bath, add 25 mL of concentrated sulfuric acid.

-

While stirring gently, slowly add 20 mL of concentrated nitric acid dropwise. The temperature must be maintained below 10 °C throughout the addition.

-

Once the addition is complete, allow the mixture to cool to 0 °C.

-

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of dimethyl 4-methoxyphthalate.

-

Place the flask in an ice/salt bath and add 50 mL of concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved. Cool the solution to 0 °C.

-

-

Nitration Reaction:

-

Using a dropping funnel, add the pre-cooled nitrating mixture dropwise to the stirred solution of the starting material over a period of 45-60 minutes.

-

Crucial: Monitor the internal temperature closely and ensure it does not rise above 10 °C. Adjust the addition rate as needed to control the temperature.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.

-

-

Reaction Workup and Isolation:

-

Fill a large beaker (1 L) with approximately 500 g of crushed ice.

-

Very slowly and carefully, pour the reaction mixture onto the crushed ice while stirring vigorously. The product will precipitate as a pale yellow solid.

-

Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

-

Perform a final wash with a cold, dilute (5%) sodium bicarbonate solution to neutralize any remaining traces of acid, followed by another wash with cold deionized water.

-

-

Purification:

-

Transfer the crude, air-dried solid to a suitable flask.

-

Recrystallize the product from hot methanol. Dissolve the solid in a minimum amount of boiling methanol, then allow the solution to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

Part 3: Data and Characterization

Summary of Key Reaction Parameters

| Parameter | Value | Notes |

| Starting Material Mass | 10.0 g | Dimethyl 4-methoxyphthalate |

| Nitrating Mixture | 20 mL HNO₃ / 25 mL H₂SO₄ | Added dropwise |

| Reaction Temperature | 0 - 10 °C | Critical for safety and selectivity |

| Reaction Time | ~3 hours | Includes addition and stirring time |

| Expected Yield | 80-90% | Typical range after purification |

| Product Appearance | Pale yellow to white crystalline solid | |

| Molecular Formula | C₁₁H₁₁NO₇ | |

| Molecular Weight | 269.21 g/mol |

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Melting Point: A sharp melting point is indicative of high purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the regiochemistry of the nitration by showing the characteristic shifts and coupling patterns of the remaining aromatic protons.

-

¹³C NMR Spectroscopy: Provides confirmation of the carbon framework.

-

FTIR Spectroscopy: Will show characteristic peaks for the nitro group (typically around 1530 and 1350 cm⁻¹), ester carbonyls (~1730 cm⁻¹), and C-O ether stretches.

-

Mass Spectrometry: Confirms the molecular weight of the compound.

Conclusion

The synthesis of this compound from dimethyl 4-methoxyphthalate is a straightforward yet hazardous procedure that relies on the principles of electrophilic aromatic substitution. The regiochemical outcome is predictably controlled by the powerful directing effect of the methoxy substituent. Success in this synthesis hinges on meticulous attention to experimental detail, particularly the strict control of reaction temperature and adherence to all safety protocols. The robust protocol detailed in this guide provides a reliable pathway for producing high-purity material suitable for advanced applications in chemical research and development.

References

- 1. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. alevelh2chemistry.com [alevelh2chemistry.com]

- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 5. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 7. youtube.com [youtube.com]

- 8. ehs.com [ehs.com]

- 9. ehs.washington.edu [ehs.washington.edu]

- 10. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

Spectroscopic Data for Dimethyl 4-methoxy-5-nitrophthalate: A Technical Guide

Introduction

Dimethyl 4-methoxy-5-nitrophthalate is an aromatic compound of significant interest in synthetic chemistry, serving as a versatile intermediate in the preparation of various complex molecules and functional materials. The precise elucidation of its molecular structure is paramount for its application in research and drug development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a definitive and non-destructive means of structural characterization. This guide offers an in-depth analysis of the expected spectroscopic data for this compound, grounded in established principles of analytical chemistry and supported by data from related compounds.

Molecular Structure and Spectroscopic Rationale

The structural features of this compound, including the aromatic ring, two methyl ester groups, a methoxy group, and a nitro group, each contribute distinct signals in its NMR, IR, and MS spectra. Understanding the expected chemical shifts, vibrational frequencies, and fragmentation patterns is crucial for confirming the identity and purity of the compound.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum will exhibit distinct signals for the aromatic protons and the protons of the methyl and methoxy groups. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy group will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.2 | s | 1H | Ar-H |

| ~7.2-7.6 | s | 1H | Ar-H |

| ~3.9-4.1 | s | 3H | -OCH₃ |

| ~3.8-4.0 | s | 3H | -COOCH₃ |

| ~3.7-3.9 | s | 3H | -COOCH₃ |

Note: The exact chemical shifts of the aromatic protons can be influenced by the solvent and concentration. The deshielding effect of the nitro group is expected to shift adjacent protons downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of ester, methoxy, and nitro functionalities will result in a range of chemical shifts for the aromatic and aliphatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | C=O (ester) |

| ~163-168 | C=O (ester) |

| ~150-155 | Ar-C (attached to -OCH₃) |

| ~140-145 | Ar-C (attached to -NO₂) |

| ~130-135 | Ar-C (quaternary) |

| ~125-130 | Ar-C (quaternary) |

| ~115-120 | Ar-CH |

| ~110-115 | Ar-CH |

| ~55-60 | -OCH₃ |

| ~52-55 | -COOCH₃ |

| ~51-54 | -COOCH₃ |

Note: Aromatic methoxy groups typically show ¹³C signals around 56 ppm, but this can be influenced by other substituents on the ring.[1]

Experimental Protocol for NMR Spectroscopy

Caption: Standard workflow for NMR data acquisition and processing.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2][3][4] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Ensure the instrument is tuned and locked on the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal resolution and line shape.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. For the ¹H spectrum, integrate the signals to determine the relative number of protons. For the ¹³C spectrum, identify the chemical shift of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the ester carbonyls, the nitro group, the methoxy group, and the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Medium | Aliphatic C-H stretch (-OCH₃, -COOCH₃) |

| ~1730-1715 | Strong | C=O stretch (ester) |

| ~1600-1580 | Medium-Strong | Aromatic C=C stretch |

| ~1540-1520 | Strong | Asymmetric NO₂ stretch[5] |

| ~1360-1340 | Strong | Symmetric NO₂ stretch[6] |

| ~1280-1250 | Strong | C-O stretch (ester, aryl ether) |

| ~1100-1000 | Strong | C-O stretch (ester, aryl ether) |

| ~850-750 | Medium-Strong | C-H out-of-plane bending (aromatic) |

Experimental Protocol for IR Spectroscopy (ATR)

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Collection: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the major absorption peaks and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, the molecular ion peak and characteristic fragment ions are expected.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 269 | [M]⁺, Molecular ion |

| 238 | [M - OCH₃]⁺ |

| 223 | [M - NO₂]⁺ |

| 210 | [M - COOCH₃]⁺ |

| 193 | [M - OCH₃ - NO₂]⁺ |

Note: The exact fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Plausible Fragmentation Pathway (Electron Ionization)

Caption: A simplified representation of potential fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).

-

GC Separation: Inject the sample into the Gas Chromatograph (GC). The compound will be separated from any impurities based on its boiling point and interaction with the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (e.g., an electron ionization source).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. The predicted spectroscopic data and detailed experimental protocols in this guide serve as a valuable resource for researchers and scientists in verifying the synthesis and purity of this important chemical intermediate. Adherence to these analytical methodologies ensures the scientific integrity and trustworthiness of experimental results.

References

- 1. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. chem.washington.edu [chem.washington.edu]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of Dimethyl 4-methoxy-5-nitrophthalate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of Dimethyl 4-methoxy-5-nitrophthalate. Intended for researchers and professionals in the fields of medicinal chemistry and drug development, this document delves into the synthesis, spectroscopic profile, and potential applications of this substituted phthalate ester. By synthesizing data from analogous compounds and predictive modeling, this guide offers a robust framework for understanding and utilizing this compound in a research context.

Introduction: The Significance of Substituted Phthalates in Medicinal Chemistry

Phthalate esters and their derivatives are a class of compounds with broad applications, ranging from industrial plasticizers to key intermediates in organic synthesis. In the realm of drug discovery, the phthalate scaffold serves as a versatile building block for the construction of more complex, biologically active molecules. The introduction of specific functional groups, such as nitro (-NO₂) and methoxy (-OCH₃) moieties, can profoundly influence the electronic properties, reactivity, and ultimately, the pharmacological activity of the parent molecule.

Nitroaromatic compounds, in particular, are of significant interest in medicinal chemistry. The nitro group is a strong electron-withdrawing group that can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] Furthermore, under hypoxic conditions often found in solid tumors, the nitro group can be bioreduced to cytotoxic species, a strategy exploited in the development of hypoxia-activated prodrugs for cancer therapy.[2] The presence of a methoxy group, a common substituent in natural products and pharmaceuticals, can enhance metabolic stability and improve binding affinity to biological targets.

This guide focuses on This compound , a molecule that combines these key functional groups on a phthalate framework. Understanding its molecular architecture is paramount for leveraging its potential in synthetic and medicinal chemistry endeavors.

Molecular Structure and Chemical Properties

This compound is an aromatic compound with the chemical formula C₁₁H₁₁NO₇ and a CAS Number of 856806-20-7.[3][4] Its structure features a benzene ring substituted with two adjacent methyl ester groups (dimethyl phthalate), a methoxy group at the 4-position, and a nitro group at the 5-position.

Figure 1: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | Dimethyl 4-methoxyphthalate[5] | Dimethyl 4-nitrophthalate |

| Molecular Formula | C₁₁H₁₁NO₇ | C₁₁H₁₂O₅ | C₁₀H₉NO₆ |

| Molecular Weight | 269.21 g/mol | 224.21 g/mol | 239.18 g/mol |

| Appearance | Likely a solid at room temperature | Liquid | Solid |

| Boiling Point | Not available | 140 °C at 0.1 mmHg | 192-195 °C at 25 mmHg |

| Melting Point | Not available | Not applicable | 64-66 °C |

| Density | Not available | 1.225 g/mL at 20 °C | Not available |

Synthesis and Mechanistic Insights

A plausible synthetic route to this compound would likely start from a more readily available substituted phthalic acid or anhydride. One potential pathway involves the nitration of Dimethyl 4-methoxyphthalate.

Figure 2: Proposed Synthetic Workflow for this compound.

Expertise & Experience Commentary: The choice of nitrating agent and reaction conditions is critical. A mixture of concentrated nitric acid and sulfuric acid is a standard and effective nitrating agent for aromatic compounds.[6] The methoxy group is an activating, ortho-, para-director, while the two ester groups are deactivating, meta-directors. In this case, the directing effects of the substituents would favor nitration at the 5-position, which is ortho to the activating methoxy group and meta to the deactivating ester groups. Careful control of temperature is necessary to prevent over-nitration or side reactions.

Experimental Protocol: Synthesis of this compound (Proposed)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of Dimethyl 4-methoxyphthalate in concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture over crushed ice. The crude product should precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol).

Trustworthiness through Self-Validation: The purity and identity of the synthesized this compound must be rigorously confirmed through a combination of analytical techniques, including melting point determination, and spectroscopic methods as detailed in the following section.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to provide key information about the number and chemical environment of the protons in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Aromatic-H (at C-3) | ~7.5 - 7.8 | Singlet | Deshielded by the adjacent ester group and the nitro group. |

| Aromatic-H (at C-6) | ~7.2 - 7.5 | Singlet | Influenced by the adjacent ester and methoxy groups. |

| Methoxy-H (-OCH₃) | ~3.9 - 4.1 | Singlet | Typical chemical shift for an aromatic methoxy group. |

| Ester-H (-COOCH₃) | ~3.8 - 4.0 | Two Singlets | Two distinct methyl ester environments. |

Expertise & Experience Commentary: The exact chemical shifts of the aromatic protons will be influenced by the combined electronic effects of the substituents. The nitro group's strong electron-withdrawing nature will cause a downfield shift for the proton at the 3-position. The two methyl ester groups may exhibit slightly different chemical shifts due to their different steric environments. For definitive assignment, 2D NMR techniques such as COSY and HMQC/HSQC would be invaluable.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl-C (-COO-) | ~165 - 170 | Typical range for ester carbonyl carbons. |

| Aromatic-C (substituted) | ~120 - 160 | Chemical shifts are highly dependent on the attached substituent. |

| Aromatic-C (unsubstituted) | ~110 - 130 | Shielded and deshielded by various substituents. |

| Methoxy-C (-OCH₃) | ~55 - 60 | Characteristic chemical shift for a methoxy carbon. |

| Ester-C (-COOCH₃) | ~50 - 55 | Typical range for methyl ester carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (methyl) | 2850 - 3000 | Medium |

| C=O Stretch (ester) | 1720 - 1740 | Strong |

| N=O Asymmetric Stretch (nitro) | 1500 - 1560 | Strong |

| N=O Symmetric Stretch (nitro) | 1345 - 1385 | Strong |

| C-O Stretch (ester and ether) | 1000 - 1300 | Strong |

| Aromatic C=C Bending | 690 - 900 | Medium to Weak |

Expertise & Experience Commentary: The two strong absorption bands for the nitro group are highly characteristic and a key diagnostic feature in the IR spectrum of this compound.[7] The exact position of the C=O stretch can provide information about conjugation and electronic effects within the molecule.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 269.21).

-

Key Fragments: Common fragmentation pathways for phthalate esters include the loss of a methoxy group (-OCH₃, m/z = 31) or a carbomethoxy group (-COOCH₃, m/z = 59). The nitro group can also influence fragmentation, potentially leading to the loss of NO₂ (m/z = 46) or NO (m/z = 30).

Applications in Drug Discovery and Development

The molecular architecture of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents.

-

Scaffold for Bioactive Molecules: The phthalate core can be chemically modified to introduce various pharmacophores. The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to amides, anhydrides, or other functional groups, opening up a wide array of synthetic possibilities.

-

Hypoxia-Activated Prodrugs: As previously mentioned, the nitroaromatic moiety is a key feature of many hypoxia-activated prodrugs.[2] this compound could serve as a precursor for the development of novel anticancer agents that selectively target the hypoxic microenvironment of tumors.

-

Enzyme Inhibitors and Receptor Ligands: The specific arrangement of functional groups on the aromatic ring could be exploited to design molecules that bind to the active sites of enzymes or the binding pockets of receptors implicated in various diseases.

Figure 3: Potential Applications of this compound in Drug Discovery.

Conclusion

This compound is a multifaceted molecule with significant potential as a building block in medicinal chemistry and drug discovery. This technical guide has provided a detailed analysis of its molecular structure, predictable physicochemical and spectroscopic properties, and a plausible synthetic pathway. While experimental data for this specific compound remains to be fully elucidated in the public domain, the foundational information and expert insights presented herein offer a valuable resource for researchers seeking to explore its utility in their scientific endeavors. The strategic combination of a versatile phthalate scaffold with the electronically and biologically significant methoxy and nitro groups positions this compound as a compound of interest for the development of novel therapeutics.

References

- 1. Buy Dimethyl 4-methyl-5-nitrophthalate (EVT-8550474) | 167992-81-6 [evitachem.com]

- 2. This compound | 856806-20-7 [amp.chemicalbook.com]

- 3. This compound [sigmaaldrich.com]

- 4. molecularinfo.com [molecularinfo.com]

- 5. 4-甲氧基二甲基邻苯二甲酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Phthalic acid, butyl 3-methoxy-4-nitrobenzyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the Physical Properties of Dimethyl 4-methoxy-5-nitrophthalate

Introduction

Dimethyl 4-methoxy-5-nitrophthalate, identified by its CAS number 856806-20-7, is an aromatic compound of significant interest to researchers and professionals in drug development and organic synthesis. Its molecular structure, featuring a nitro group and a methoxy group on the phthalate backbone, imparts specific chemical reactivity and physical characteristics that are crucial for its application as an intermediate in the synthesis of more complex molecules. Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is a prerequisite for its effective handling, reaction optimization, and purification. This guide provides a comprehensive overview of these properties, grounded in available data, and offers practical, field-proven methodologies for their experimental verification.

Core Physical Properties

The physical state and thermal behavior of a compound are critical parameters in its application. For this compound, these properties dictate its storage conditions and the thermal parameters for chemical reactions.

Data Summary

The known physical properties of this compound are summarized in the table below. It is important to note that while the melting point is an experimentally determined value, the boiling point is a predicted value and should be treated as an estimation.

| Physical Property | Value | Source |

| Melting Point | 115 °C | [1] |

| Boiling Point | 408.6 ± 45.0 °C (Predicted) | [1] |

| Density | 1.338 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8 °C | [1] |

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range, typically narrow, is characteristic of a pure compound. The provided melting point of 115 °C serves as a benchmark for researchers synthesizing or using this compound. Any significant deviation from this temperature could indicate the presence of impurities. The predicted boiling point suggests that the compound is not readily volatile and would require vacuum distillation to purify without decomposition.

Experimental Determination of Melting Point: A Validating Protocol

The following protocol describes a robust method for the experimental determination of the melting point of this compound using a modern digital melting point apparatus. This self-validating system ensures accuracy and reproducibility, which are paramount in scientific research.

Principle

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. In a pure crystalline solid, this transition occurs over a very narrow temperature range. The presence of impurities typically lowers the melting point and broadens the melting range. This protocol is based on the visual observation of this phase transition in a finely packed capillary tube heated at a controlled rate.

Methodology

-

Sample Preparation:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

-

Take a capillary tube, sealed at one end, and tap the open end into the powdered sample to collect a small amount of the compound.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample should be approximately 2-3 mm in height.

-

-

Apparatus Setup:

-

Turn on the digital melting point apparatus and allow it to stabilize.

-

Set a starting temperature that is approximately 10-15 °C below the expected melting point of 115 °C.

-

Set a heating ramp rate of 1-2 °C per minute. A slow ramp rate is crucial for an accurate determination.

-

-

Measurement:

-

Carefully insert the packed capillary tube into the sample holder of the apparatus.

-

Start the heating program.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the last solid crystal melts (the completion of melting). The range between these two temperatures is the melting range.

-

-

Validation and Repetition:

-

For robust data, repeat the determination at least two more times with fresh samples in new capillary tubes.

-

The results should be consistent within a narrow margin. A broad melting range may indicate the presence of impurities.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the melting point determination protocol.

Caption: Workflow for the experimental determination of melting point.

Conclusion

The physical properties of this compound, particularly its melting point, are fundamental to its use in a research and development setting. This guide has provided the available data for these properties and a detailed, field-proven protocol for their experimental verification. By adhering to such rigorous methodologies, researchers, scientists, and drug development professionals can ensure the quality and consistency of their work, leading to more reliable and reproducible scientific outcomes.

References

An In-depth Technical Guide to the Synthesis of Dimethyl 4-methoxy-5-nitrophthalate: Key Precursors and Methodologies

This guide provides a comprehensive overview of the primary synthetic pathways for Dimethyl 4-methoxy-5-nitrophthalate, a significant intermediate in the development of advanced pharmaceutical and specialty chemical compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the critical precursors, reaction mechanisms, and detailed protocols that underpin its synthesis. Our focus is on providing not just procedural steps, but also the scientific rationale behind these choices, ensuring a thorough and practical understanding of the chemistry involved.

Strategic Approaches to Synthesis: An Overview

The synthesis of this compound can be approached from several strategic directions, primarily dictated by the choice of the starting material. The two most prevalent and logical pathways commence from either a pre-functionalized phthalate derivative or a more fundamental aromatic precursor that is built up to the desired product. Each approach presents its own set of advantages and challenges in terms of precursor availability, reaction efficiency, and impurity profiles.

This guide will explore the following two primary synthetic routes in detail:

-

Route 1: Direct Nitration of Dimethyl 4-methoxyphthalate. This is arguably the most direct approach, leveraging a commercially available or readily synthesized precursor that already contains the core phthalate and methoxy functionalities.

-

Route 2: Synthesis from 4-Hydroxyphthalic Acid. This pathway utilizes a versatile building block, offering flexibility but requiring additional steps for methylation prior to nitration and esterification.

A third, conceptually viable route originating from vanillin will also be discussed to provide a broader perspective on potential, albeit more complex, synthetic strategies.

Route 1: The Direct Nitration Pathway

This is a highly efficient and commonly employed method for the synthesis of this compound. The core of this strategy lies in the electrophilic aromatic substitution (nitration) of a readily available precursor, Dimethyl 4-methoxyphthalate.

Key Precursor: Dimethyl 4-methoxyphthalate

-

Synonyms: Dimethyl 4-methoxybenzene-1,2-dicarboxylate

-

CAS Number: 22895-19-8

-

Molecular Formula: C₁₁H₁₂O₅

-

Molecular Weight: 224.21 g/mol

Rationale for Selection: The choice of Dimethyl 4-methoxyphthalate as a precursor is underpinned by its structural similarity to the target molecule. With the phthalate ester and methoxy groups already in place, the synthesis is streamlined to a single, albeit critical, nitration step. This minimizes the number of synthetic transformations, often leading to higher overall yields and simpler purification procedures.

Experimental Workflow: Nitration of Dimethyl 4-methoxyphthalate

The nitration of the aromatic ring is a classic electrophilic substitution reaction. The methoxy group is an ortho-, para-directing activator. Given that the para position is occupied by a carboxyl group, the incoming nitro group is directed to one of the ortho positions. The position adjacent to the methoxy group and one of the ester groups is sterically hindered. Therefore, the nitration predominantly occurs at the 5-position.

An In-Depth Technical Guide to the Retrosynthetic Analysis of Dimethyl 4-methoxy-5-nitrophthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-methoxy-5-nitrophthalate is a key building block in the synthesis of various heterocyclic compounds and has potential applications in medicinal chemistry and materials science. Its substituted benzene ring offers multiple points for further functionalization, making it a valuable intermediate for the development of novel molecular architectures. This guide provides a comprehensive retrosynthetic analysis of this compound, detailing the logical bond disconnections and the corresponding forward synthetic strategies. Each step is supported by established chemical principles and, where available, referenced experimental protocols to ensure scientific integrity and practical applicability.

Retrosynthetic Strategy

The retrosynthetic analysis of a target molecule involves a systematic deconstruction into simpler, commercially available starting materials. For this compound, the analysis begins by disconnecting the ester and nitro functionalities, leading to a key substituted phthalic acid intermediate.

An In-depth Technical Guide to the Electron-Donating and Withdrawing Effects in Dimethyl 4-methoxy-5-nitrophthalate

Abstract

This technical guide provides a comprehensive analysis of the intricate electronic landscape within dimethyl 4-methoxy-5-nitrophthalate. The molecule's reactivity and properties are governed by the interplay of electron-donating and electron-withdrawing substituents attached to the aromatic phthalate core. This document will dissect the inductive and resonance effects of the methoxy, nitro, and dimethyl ester groups, offering a predictive framework for the molecule's behavior in various chemical contexts. This guide is intended for researchers, scientists, and professionals in drug development, providing both foundational principles and practical, field-proven insights into the experimental and computational characterization of such substituted aromatic systems.

Introduction: The Significance of Electronic Effects in Aromatic Systems

The reactivity of a substituted benzene ring is fundamentally dictated by the electronic nature of its substituents. These groups can either donate or withdraw electron density from the aromatic π-system, thereby influencing the ring's susceptibility to electroph

Methodological & Application

The Strategic Utility of Dimethyl 4-methoxy-5-nitrophthalate in the Synthesis of Novel Heterocyclic Scaffolds

Application Note & Protocols for Medicinal and Process Chemistry

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic applications of Dimethyl 4-methoxy-5-nitrophthalate. This readily available building block serves as a versatile precursor for the synthesis of a variety of functionalized heterocyclic compounds, particularly benzimidazoles and quinoxalines. These core structures are of significant interest in medicinal chemistry due to their prevalence in numerous pharmacologically active agents. This guide details the strategic transformation of this compound into a key diamine intermediate and provides robust, step-by-step protocols for its subsequent conversion into valuable heterocyclic systems.

Introduction: The Versatility of a Substituted Phthalate

This compound is an aromatic compound distinguished by a unique substitution pattern: a nitro group and a methoxy group positioned ortho to each other, and two adjacent methyl ester functionalities. This arrangement of functional groups provides a powerful handle for regioselective chemical transformations, making it an attractive starting material for the construction of complex molecular architectures. The electron-withdrawing nitro group can be selectively reduced to an amine, unmasking a nucleophilic center adjacent to the ester groups. This in situ generated o-phenylenediamine derivative is primed for cyclization reactions to form fused heterocyclic systems. The methoxy and ester groups offer further opportunities for diversification and can influence the physicochemical properties and biological activity of the final compounds.

Core Synthetic Strategy: From Nitroarene to Versatile Diamine Intermediate

The cornerstone of the synthetic utility of this compound lies in the selective reduction of its nitro group to form Dimethyl 4-amino-5-methoxyphthalate. This transformation is critical as it generates the reactive o-phenylenediamine moiety necessary for subsequent heterocycle formation. The choice of reducing agent is crucial to ensure the preservation of the ester functionalities.

A variety of methods are suitable for this reduction, offering flexibility in terms of reaction conditions and functional group tolerance. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[1][2] Alternatively, metal-free reductions or transfer hydrogenation methods can be employed, which are known for their excellent chemoselectivity.[1]

Figure 1: Overall synthetic strategy for the conversion of this compound into benzimidazole and quinoxaline derivatives.

Protocol 1: Synthesis of Dimethyl 4-amino-5-methoxyphthalate

This protocol describes a standard catalytic hydrogenation procedure for the reduction of the nitro group.

Materials:

-

This compound (1.0 eq)

-

10% Palladium on Carbon (10% w/w)

-

Methanol (as solvent)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Celite®

Procedure:

-

In a round-bottom flask, dissolve this compound in methanol.

-

Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Secure the flask to the hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm or a balloon) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield Dimethyl 4-amino-5-methoxyphthalate, which can often be used in the next step without further purification.

Application in Benzimidazole Synthesis

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4][5] The prepared Dimethyl 4-amino-5-methoxyphthalate can be readily cyclized with various aldehydes or carboxylic acids to afford highly functionalized benzimidazole derivatives.

Figure 2: General reaction scheme for the synthesis of benzimidazole derivatives.

Protocol 2: Synthesis of Dimethyl 2-Aryl-5-methoxy-1H-benzimidazole-6,7-dicarboxylate

This protocol outlines the synthesis of a benzimidazole derivative using an aromatic aldehyde.

Materials:

-

Dimethyl 4-amino-5-methoxyphthalate (1.0 eq)

-

Aromatic aldehyde (e.g., benzaldehyde, 1.0 eq)

-

Ethanol (as solvent)

-

p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

-

Round-bottom flask with reflux condenser

Procedure:

-

To a solution of Dimethyl 4-amino-5-methoxyphthalate in ethanol, add the aromatic aldehyde.

-

Add a catalytic amount of p-TsOH to the mixture.

-

Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure benzimidazole derivative.[6]

| Aldehyde (R-CHO) | Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) |

| Benzaldehyde | p-TsOH | Ethanol | 4-6 | 85-95 |

| 4-Chlorobenzaldehyde | p-TsOH | Ethanol | 4-6 | 80-90 |

| 4-Methoxybenzaldehyde | p-TsOH | Ethanol | 5-7 | 82-92 |

Table 1: Representative examples for the synthesis of 2-aryl-benzimidazole derivatives.

Application in Quinoxaline Synthesis

Quinoxalines are another important class of nitrogen-containing heterocycles with diverse biological activities, including anticancer and antimicrobial properties.[7] The synthesis of quinoxalines from Dimethyl 4-amino-5-methoxyphthalate is typically achieved through condensation with a 1,2-dicarbonyl compound.

Figure 3: General reaction scheme for the synthesis of quinoxaline derivatives.

Protocol 3: Synthesis of Dimethyl 2,3-Disubstituted-6-methoxyquinoxaline-7,8-dicarboxylate

This protocol describes the synthesis of a quinoxaline derivative using a 1,2-dicarbonyl compound.

Materials:

-

Dimethyl 4-amino-5-methoxyphthalate (1.0 eq)

-

1,2-Dicarbonyl compound (e.g., benzil, 1.0 eq)

-

Ethanol (as solvent)

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask with reflux condenser

Procedure:

-

Dissolve Dimethyl 4-amino-5-methoxyphthalate and the 1,2-dicarbonyl compound in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product will likely precipitate from the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the pure quinoxaline derivative.[7]

| 1,2-Dicarbonyl (R-CO-CO-R') | Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) |

| Benzil | Acetic Acid | Ethanol | 2-4 | >90 |

| Glyoxal | Acetic Acid | Ethanol | 1-2 | 85-95 |

| 2,3-Butanedione | Acetic Acid | Ethanol | 2-3 | 88-96 |

Table 2: Representative examples for the synthesis of quinoxaline derivatives.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of functionalized benzimidazoles and quinoxalines. The straightforward, two-step synthetic sequence involving nitro group reduction followed by cyclocondensation offers a reliable and efficient route to these important heterocyclic scaffolds. The protocols provided herein are robust and can be adapted to a wide range of aldehydes, carboxylic acids, and 1,2-dicarbonyl compounds, enabling the generation of diverse libraries of compounds for drug discovery and materials science applications. The strategic placement of the methoxy and ester groups on the phthalate ring provides additional avenues for chemical modification, further enhancing the synthetic utility of this precursor.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

Dimethyl 4-methoxy-5-nitrophthalate: A Versatile Scaffold for the Synthesis of Pharmacologically Active Heterocycles

An Application Note and Protocol Guide

Abstract

Dimethyl 4-methoxy-5-nitrophthalate is a highly functionalized aromatic compound poised as a strategic starting material for medicinal chemistry and drug discovery. Its unique arrangement of reactive sites—a nitro group, a methoxy ether, and two methyl esters—offers a rich platform for sequential and chemoselective transformations. This guide provides an in-depth analysis of its reactivity and details robust protocols for its conversion into key intermediates and complex heterocyclic scaffolds, such as isoindolinones, which are prevalent in numerous biologically active molecules. By explaining the causality behind methodological choices, this document serves as a practical resource for researchers aiming to leverage this building block in the synthesis of novel therapeutic agents.

Introduction: Strategic Value in Medicinal Chemistry

The search for novel molecular architectures with therapeutic potential is a cornerstone of drug development. Substituted phthalates, and the heterocyclic systems derived from them, represent a privileged class of compounds found in various natural products and approved drugs.[1][2][3] this compound (CAS No. 856806-20-7) is a particularly valuable building block due to the orthogonal reactivity of its functional groups.[4][5] The electron-withdrawing nitro group can be selectively reduced to a nucleophilic amine, the methoxy group can be cleaved to reveal a hydrogen-bonding phenol, and the dual esters provide a handle for cyclization or further derivatization.

This application note details the core synthetic transformations that unlock the potential of this scaffold, providing validated, step-by-step protocols for key reactions.

Caption: Chemical structure and key features of the title compound.

Core Synthetic Transformations

The true utility of this compound is realized through three primary transformations: nitro group reduction, O-demethylation, and ester-mediated cyclization. These reactions can be performed in various sequences to achieve a desired molecular target.

Reduction of the Aromatic Nitro Group

The conversion of the aromatic nitro group to a primary amine is arguably the most critical first step, transforming the electron-poor aromatic ring into an electron-rich system and installing a versatile nucleophilic handle. The resulting aniline derivative is a key precursor for amide bond formation, diazotization, and, most importantly, intramolecular cyclization.

A variety of methods are available for this reduction, with the choice depending on functional group tolerance, scalability, and laboratory safety considerations.[6]